3-Chloro-4-methylphenol CAS number and structure
3-Chloro-4-methylphenol CAS number and structure
An In-depth Technical Guide to 3-Chloro-4-methylphenol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Chloro-4-methylphenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond basic data to explore the compound's structural significance, a detailed and reasoned synthesis protocol, and its applications, grounded in established safety and handling procedures.
Core Chemical Identity and Structural Analysis
3-Chloro-4-methylphenol, also known as 3-chloro-p-cresol, is a substituted aromatic compound whose utility in organic synthesis is largely dictated by the interplay of its three functional components: a hydroxyl group, a chlorine atom, and a methyl group attached to a benzene ring.
The CAS Number for 3-Chloro-4-methylphenol is 615-62-3 .[1][2][3][4][5]
Key Identifiers and Molecular Structure
A precise understanding of the molecule's structure is fundamental to predicting its reactivity and potential applications.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-4-methylphenol | [2][4] |
| CAS Number | 615-62-3 | [1][2][5] |
| Molecular Formula | C₇H₇ClO | [1][4][5][6] |
| Molecular Weight | 142.58 g/mol | [1][4][5] |
| SMILES | Cc1ccc(O)cc1Cl | [1][6] |
| InChI | 1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | [1][4][6] |
| InChIKey | VQZRLBWPEHFGCD-UHFFFAOYSA-N | [4][6] |
graph "Chemical_Structure_of_3_Chloro_4_methylphenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#34A853"]; C_Me [label="C", fontcolor="#4285F4"]; H1_Me [label="H", fontcolor="#202124"]; H2_Me [label="H", fontcolor="#202124"]; H3_Me [label="H", fontcolor="#202124"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O; O -- H_O; C3 -- Cl; C4 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me;
Caption: Workflow for the synthesis of 3-Chloro-4-methylphenol.
Detailed Step-by-Step Methodology
This protocol is adapted from a documented synthesis and includes explanations for key procedural choices. [7] Part 1: Diazotization of 3-Chloro-4-methylaniline
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Reaction Setup: In a suitable reaction vessel, combine 283.0 g of 3-chloro-4-methylaniline, 1000 mL of water, and 500 mL of concentrated sulfuric acid. The initial mixing is exothermic, raising the temperature.
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Causality Explanation: Sulfuric acid serves two purposes: it protonates the aniline to form a water-soluble salt and provides the acidic medium required for the formation of nitrous acid from sodium nitrite.
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Cooling: Stir the mixture for 30 minutes at room temperature, then cool to 5°C using an ice bath.
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Causality Explanation: Diazonium salts are unstable at higher temperatures. Maintaining a low temperature (5-10°C) is critical to prevent decomposition and unwanted side reactions.
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-
Nitrite Addition: Slowly add a solution of 145 g of sodium nitrite in 500 mL of water over 1.5 hours, ensuring the temperature of the reaction mixture remains between 5-10°C.
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Causality Explanation: Sodium nitrite reacts with the sulfuric acid in situ to form nitrous acid (HNO₂), the diazotizing agent. Slow addition is crucial to control the exothermic reaction and maintain the low temperature required for diazonium salt stability.
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-
Reaction Completion: After the addition is complete, continue stirring the mixture at approximately 5°C for one hour to ensure the diazotization reaction goes to completion.
Part 2: Hydrolysis and Product Isolation
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Hydrolysis: Prepare a separate solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water and heat it to 105-110°C. Add the cold diazonium salt solution from Part 1 to this hot acid solution over two hours.
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Causality Explanation: This is the hydrolysis step. The high temperature causes the diazonium group (-N₂⁺) to be replaced by a hydroxyl group (-OH) from the water, releasing nitrogen gas. Adding the cold diazonium solution to hot acid (rather than heating the diazonium solution directly) is a safer and more controlled method for this transformation.
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Post-Reaction Stirring: Stir the resulting mixture at 110°C for one hour to ensure complete hydrolysis.
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Extraction: Allow the mixture to cool to room temperature. Add 3.5 liters of hexane and stir for 30 minutes. Allow the phases to separate, then collect the upper hexane layer.
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Causality Explanation: 3-Chloro-4-methylphenol is an organic compound with limited solubility in the aqueous acidic phase but high solubility in a nonpolar organic solvent like hexane. This allows for its efficient extraction and separation from inorganic salts and residual acid.
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Purification: Wash the hexane phase with water, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
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Causality Explanation: The water wash removes any remaining acid or water-soluble impurities. Magnesium sulfate is a drying agent that removes residual water from the organic phase.
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Final Product: Concentrate the hexane solution to dryness (e.g., using a rotary evaporator) to yield crude 3-chloro-4-methylphenol.
Applications in Research and Drug Development
While its isomer, 4-chloro-3-methylphenol, is widely used as a disinfectant and preservative,[8][9][10] 3-Chloro-4-methylphenol is primarily valued as a building block in organic synthesis. Its specific substitution pattern makes it a useful precursor for more complex molecules.
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Agrochemicals: It is used in the preparation of active compounds for herbicides. [11]The phenol structure is a common feature in many biologically active molecules, and the chloro- and methyl- substituents can be used to tune the molecule's properties, such as lipophilicity and metabolic stability.
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Pharmaceutical Intermediates: The reactive hydroxyl group and the positions on the aromatic ring allow for further functionalization, making it a valuable starting material for synthesizing pharmaceutical scaffolds. The specific placement of the chloro and methyl groups can sterically and electronically guide subsequent reactions to achieve desired regioisomers.
Safety, Handling, and Hazard Management
A thorough understanding of the hazards associated with 3-Chloro-4-methylphenol is essential for safe laboratory practice. This compound is classified as hazardous. [1][4][12]
GHS Hazard Classification
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Aggregated GHS information.[1][4]
Protocol for Safe Handling and Storage
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95 or equivalent), chemical-resistant gloves, and safety glasses or goggles. [1][13]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes. [13]* Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [13]* Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [13]Place spilled material into a clean, dry, labeled, and sealable container for disposal. [13]* Storage: Store in a tightly sealed container in a dry, well-ventilated area. [14]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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Synthesis of 3-chloro-4-methylphenol. PrepChem.com. [Link]
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3-Chloro-4-methylphenol | C7H7ClO | CID 14853. PubChem, National Institutes of Health. [Link]
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3-CHLORO-4-METHYLPHENOL. Global Substance Registration System (GSRS). [Link]
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3-chloro-4-methylphenol - 615-62-3, C7H7ClO. ChemSrc. [Link]
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p-Chlorocresol. Wikipedia. [Link]
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4-chloro-3-methyl-phenol. Ataman Kimya. [Link]
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4-Chloro-3-methylphenol, 99% | Drug Information. ChemicalInfo. [Link]
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4-Chloro-3-methylphenol | C7H7ClO | CID 1732. PubChem, National Institutes of Health. [Link]
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4-Chloro-3-methylphenol. LANXESS. [Link]
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